molecular formula C8H8Cl2O B1581995 2,4-Dichlorophenetole CAS No. 5392-86-9

2,4-Dichlorophenetole

Cat. No. B1581995
CAS RN: 5392-86-9
M. Wt: 191.05 g/mol
InChI Key: AWPAAILWWGKSIF-UHFFFAOYSA-N
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Description

2,4-Dichlorophenetole, also known as 2,4-dichloro-1-ethoxybenzene, is a chemical compound with the molecular formula C8H8Cl2O . It is a derivative of phenol and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenetole consists of a benzene ring with two chlorine atoms and one ethoxy group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .

Scientific Research Applications

1. Environmental Impact and Toxicology Studies

2,4-Dichlorophenetole, a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is widely studied in environmental and toxicological research. Zuanazzi et al. (2020) analyzed global trends in studies related to the toxicity of 2,4-D, a herbicide with potential environmental impacts. This research provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting the importance of molecular biology and assessment of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).

2. Removal from Wastewater

Research on the removal of 2,4-Dichlorophenol, a compound similar to 2,4-Dichlorophenetole, from wastewater is crucial for environmental protection. Wang et al. (2015) investigated the use of immobilized horseradish peroxidase for the removal of 2,4-Dichlorophenol from wastewater, achieving about 90% removal efficiency. This study contributes to developing more efficient water treatment methods to address industrial pollution (Wang et al., 2015).

3. Pesticide Quality Analysis

The determination of pesticide-related impurities, such as 2,4-Dichlorophenol in technical material, is vital for maintaining pesticide quality. Han et al. (2021) recommended a spectrophotometric method for determining such impurities, emphasizing the importance of accurate and efficient analysis methods in the field of pesticide quality control (Han et al., 2021).

4. Groundwater Remediation

Zhang et al. (2020) studied the use of Fe/Ni nanoparticles supported by polystyrene resin for the dechlorination of 2,4-Dichlorophenol in aqueous solutions. This research is significant for the development of new materials and methods for groundwater remediation, addressing the environmental impact of chlorophenols (Zhang et al., 2020).

Safety And Hazards

Safety data sheets suggest that 2,4-Dichlorophenetole may pose certain hazards. It’s advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

2,4-dichloro-1-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPAAILWWGKSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202205
Record name 2,4-Dichlorophenetole
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenetole

CAS RN

5392-86-9
Record name 2,4-Dichloro-1-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5392-86-9
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Record name 2,4-Dichlorophenetole
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Record name Phenetole,4-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6309
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Record name 2,4-Dichlorophenetole
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Record name 2,4-dichlorophenetole
Source European Chemicals Agency (ECHA)
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Record name 2,4-DICHLOROPHENETOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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